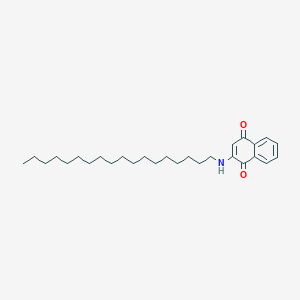
2-Octadecylamino-1,4-naphthoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Octadecylamino-1,4-naphthoquinone is a useful research compound. Its molecular formula is C28H43NO2 and its molecular weight is 425.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry and Anticancer Activity
Anticancer Properties:
Recent studies have highlighted the anticancer potential of 1,4-naphthoquinone derivatives, including ODANQ. Research indicates that naphthoquinones can induce apoptosis and autophagy in cancer cells. For instance, novel derivatives have shown significant cytotoxicity against various cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer) with IC50 values indicating potent activity . The mechanism of action often involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death .
Case Study:
A study synthesized a series of 1,4-naphthoquinone derivatives and tested their effects on A549 cells. One compound demonstrated an IC50 of 6.15 μM and was found to activate the EGFR signaling pathway through autophagy induction . This suggests that modifications to the naphthoquinone structure can enhance its anticancer efficacy.
Antioxidant Properties
Oxidative Stress Management:
Naphthoquinones are recognized for their antioxidant capabilities. ODANQ and its derivatives have been evaluated for their ability to scavenge free radicals and reduce oxidative stress markers. In particular, studies have shown that certain derivatives possess significant DPPH radical scavenging activity, indicating their potential as therapeutic agents for managing oxidative stress-related conditions .
Research Findings:
In a study assessing the antioxidant potential of various naphthoquinone derivatives, one compound exhibited a notable reduction in blood glucose levels in diabetic rat models, attributed to its antioxidant properties . This underscores the dual role of naphthoquinones in both cancer therapy and metabolic regulation.
Metabolic Regulation
Hypoglycemic Effects:
The search for new antidiabetic agents has led researchers to explore naphthoquinones due to their biological activity. Recent findings suggest that derivatives like ODANQ may help regulate blood glucose levels through antioxidant mechanisms . The chloro-substituted derivative demonstrated a 43% reduction in blood glucose levels in treated animals.
Potential Mechanisms:
The proposed mechanism involves the stabilization of imine forms during bioreduction processes, limiting free radical generation and enhancing biological activity. This highlights the importance of chemical modifications in optimizing the therapeutic effects of naphthoquinones .
Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Induces apoptosis/autophagy in cancer cells | Significant cytotoxicity against A549 and HepG2 cells |
| Antioxidant Properties | Scavenges free radicals; reduces oxidative stress | Notable DPPH scavenging activity |
| Metabolic Regulation | Potential hypoglycemic effects through antioxidant action | 43% reduction in blood glucose levels in diabetic models |
属性
CAS 编号 |
38528-35-7 |
|---|---|
分子式 |
C28H43NO2 |
分子量 |
425.6 g/mol |
IUPAC 名称 |
2-(octadecylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C28H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-29-26-23-27(30)24-20-17-18-21-25(24)28(26)31/h17-18,20-21,23,29H,2-16,19,22H2,1H3 |
InChI 键 |
ZWRYMFSTJOTECJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCNC1=CC(=O)C2=CC=CC=C2C1=O |
规范 SMILES |
CCCCCCCCCCCCCCCCCCNC1=CC(=O)C2=CC=CC=C2C1=O |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















